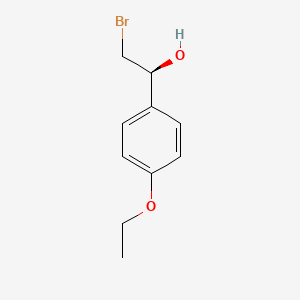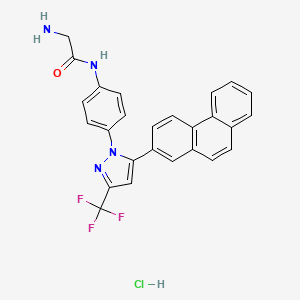
25-O-Desacetyl-(4-methoxybenzylaminocarbonyl)3-morpholinorifamycins
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
25-O-Desacetyl-(4-methoxybenzylaminocarbonyl)3-morpholinorifamycins is a derivative of rifamycin, a class of antibiotics known for their potent antibacterial properties. This compound is particularly notable for its modifications at the 25-O position and the incorporation of a morpholino group, which enhance its pharmacokinetic and pharmacodynamic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
25-O-Desacetyl-(4-methoxybenzylaminocarbonyl)3-morpholinorifamycins undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can be used to modify the compound’s structure, potentially enhancing its pharmacological properties.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with potentially unique pharmacological properties. These derivatives can be further studied for their efficacy and safety in different applications .
Scientific Research Applications
25-O-Desacetyl-(4-methoxybenzylaminocarbonyl)3-morpholinorifamycins has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactions of rifamycin derivatives.
Biology: It is used in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of 25-O-Desacetyl-(4-methoxybenzylaminocarbonyl)3-morpholinorifamycins involves inhibiting bacterial RNA polymerase, thereby preventing the synthesis of essential proteins required for bacterial growth and replication. This compound specifically targets the bacterial enzyme without affecting the mammalian counterpart, making it an effective antibacterial agent .
Comparison with Similar Compounds
Similar Compounds
Rifampicin: A widely used antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Rifabutin: Another rifamycin derivative with a broader spectrum of activity and different pharmacokinetic profile.
Rifapentine: Known for its long half-life and use in treating tuberculosis.
Uniqueness
25-O-Desacetyl-(4-methoxybenzylaminocarbonyl)3-morpholinorifamycins is unique due to its specific modifications, which enhance its stability, bioavailability, and efficacy compared to other rifamycin derivatives. These properties make it a promising candidate for further research and development in the field of antibacterial therapy .
Properties
Molecular Formula |
C48H59N3O14 |
|---|---|
Molecular Weight |
902.0 g/mol |
IUPAC Name |
[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] N-[(4-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C48H59N3O14/c1-24-11-10-12-25(2)46(58)50-36-37(51-18-21-62-22-19-51)42(56)33-34(41(36)55)40(54)29(6)44-35(33)45(57)48(7,65-44)63-20-17-32(61-9)26(3)43(28(5)39(53)27(4)38(24)52)64-47(59)49-23-30-13-15-31(60-8)16-14-30/h10-17,20,24,26-28,32,38-39,43,52-54H,18-19,21-23H2,1-9H3,(H,49,59)(H,50,58)/b11-10-,20-17-,25-12-/t24-,26+,27+,28+,32-,38-,39+,43+,48-/m0/s1 |
InChI Key |
OUBWRCCFIGIRAL-FQYFESJUSA-N |
Isomeric SMILES |
C[C@H]1/C=C\C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)NCC5=CC=C(C=C5)OC)C)OC)C)C)O)N6CCOCC6)\C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)NCC5=CC=C(C=C5)OC)C)OC)C)C)O)N6CCOCC6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13150771.png)










![[(5-Bromofuran-2-yl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13150857.png)

